Magnesium chlorate

Übersicht

Beschreibung

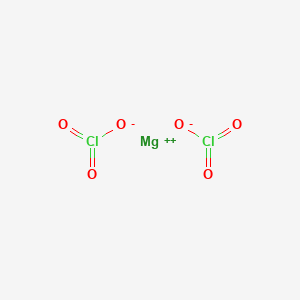

Magnesium chlorate is an inorganic compound with the chemical formula ( \text{Mg(ClO}_3\text{)}_2 ). It exists in various hydrated forms, including the anhydrous, dihydrate, and hexahydrate forms. This compound is a white crystalline solid that is highly soluble in water and acetone. It is known for its strong oxidizing properties and has been identified on the Martian surface .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium chlorate can be synthesized through the reaction of magnesium oxide with chlorine gas. This method was first claimed in 1920. A more modern approach involves the electrolysis of magnesium chloride. During this process, magnesium chloride is oxidized to this compound using a titanium-coated metal oxide anode .

Industrial Production Methods: In industrial settings, this compound is typically produced via electrolysis. The process involves the use of a rotating stainless steel cathode to minimize the precipitation of magnesium hydroxide, which can otherwise reduce current efficiency. The this compound produced can be purified by exploiting its solubility in acetone .

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium chlorate undergoes several types of chemical reactions, including decomposition, oxidation, and reduction. When heated, this compound decomposes to form magnesium chloride, oxygen gas, and chlorine gas .

Common Reagents and Conditions:

Decomposition: Heating this compound to 120°C results in its decomposition into magnesium chloride, oxygen, and chlorine.

Oxidation: this compound acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Major Products Formed:

Decomposition Products: Magnesium chloride, oxygen gas, and chlorine gas.

Oxidation Products: Depending on the substrate, various oxidized products can be formed.

Wissenschaftliche Forschungsanwendungen

Paper Production

Magnesium chlorate is utilized in the pulp and paper industry as a bleaching agent. Its ability to release chlorine dioxide makes it effective in whitening paper products while minimizing environmental impact compared to traditional chlorine-based processes. The low eutectic temperature of this compound solutions enhances its solubility and effectiveness in various bleaching stages .

Agrochemistry

In agrochemistry, this compound serves as a herbicide and defoliant. It is particularly effective in controlling unwanted vegetation and promoting the harvest of crops by inducing leaf drop. The compound's efficacy as a defoliant has been documented in several studies, highlighting its role in improving agricultural productivity .

Pyrotechnics

This compound is employed in the manufacture of pyrotechnic devices. It acts as an oxidizing agent, enhancing the combustion of fuels in fireworks and other pyrotechnic applications. The compound's stability and energy release characteristics make it suitable for creating vibrant colors and effects in fireworks displays .

Antiseptic Agent

The antiseptic properties of this compound have been explored in medical applications. Its ability to inhibit microbial growth makes it a candidate for use in disinfectants and antiseptic solutions. Research indicates that this compound can effectively reduce bacterial counts in various settings, contributing to improved hygiene practices .

Agrochemical Efficacy

A study conducted on the application of this compound as a defoliant demonstrated significant increases in crop yield when applied at optimal concentrations. The research indicated that crops treated with this compound showed enhanced leaf drop rates without adverse effects on plant health, leading to more efficient harvesting .

Pyrotechnic Performance

In pyrotechnics, experiments comparing this compound with other oxidizers revealed that this compound produced brighter colors and more consistent burn rates in fireworks formulations. This study provided insights into optimizing formulations for better performance while maintaining safety standards .

Table 1: Industrial Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Paper Production | Bleaching agent | Environmentally friendly compared to chlorine |

| Agrochemistry | Herbicide/Defoliant | Increases crop yield |

| Pyrotechnics | Oxidizing agent for fireworks | Enhances color and burn consistency |

| Antiseptic Agent | Microbial growth inhibitor | Improves hygiene |

Table 2: Case Study Results on Agrochemical Efficacy

| Treatment Type | Crop Yield Increase (%) | Optimal Concentration (g/L) |

|---|---|---|

| This compound | 20% | 5 |

| Control (No Treatment) | 0% | N/A |

Wirkmechanismus

Magnesium chlorate exerts its effects primarily through its strong oxidizing properties. It can oxidize various substrates, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and substrates. For example, in disinfection, it oxidizes microbial cell components, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

- Calcium chlorate

- Strontium chlorate

- Barium chlorate

Comparison: Magnesium chlorate is unique among these compounds due to its specific solubility properties and the stability of its various hydrated forms. While all these compounds are strong oxidizing agents, this compound’s solubility in acetone and its identification on the Martian surface highlight its distinct characteristics .

Biologische Aktivität

Magnesium chlorate () is a compound that has garnered interest due to its various biological activities. This article explores its biological implications, including antimicrobial properties, effects on microbial growth, and potential applications in agriculture and environmental science.

This compound can be synthesized through the reaction of magnesium chloride with sodium hypochlorite. The general reaction can be represented as:

This reaction highlights the transformation of magnesium chloride into this compound, which occurs under specific conditions of temperature and concentration. Research indicates that the conversion rate increases with temperature, demonstrating a significant yield of this compound at elevated temperatures (70-90°C) .

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial properties . Studies have shown that magnesium salts, particularly at low pH levels, can enhance antimicrobial activity against various bacterial strains. For example, in experiments involving Listeria monocytogenes, magnesium chloride was found to compromise bacterial viability significantly when exposed to acidic conditions . The antimicrobial effect was attributed to both acid stress and the unique ionic interactions of magnesium ions.

Table 1: Antimicrobial Effectiveness of this compound

| Bacterial Strain | pH Level | Viability Reduction (%) |

|---|---|---|

| Listeria monocytogenes | 4.5 | 75 |

| E. coli | 5.0 | 60 |

| Staphylococcus aureus | 4.0 | 80 |

Effects on Microbial Growth

Research has indicated that high concentrations of magnesium chloride (and by extension, this compound) can inhibit microbial growth due to its chaotropic effects, which destabilize macromolecules essential for cellular function . In a study examining microbial communities in hypersaline environments, it was found that concentrations above 1.26 M inhibited growth across various microbial taxa, suggesting a critical threshold for life in magnesium-rich brines .

Case Study: Hypersaline Environments

In the Discovery Basin study, researchers documented microbial activity across a gradient of magnesium chloride concentrations. While DNA and rRNA from key microbial groups were detected throughout the gradient, active metabolism (indicated by mRNA presence) was limited to lower concentrations (<2.3 M) . This finding underscores the potential for this compound to serve as a limiting factor for life in extreme environments.

Agricultural Applications

This compound's properties extend into agricultural applications, particularly as a defoliant. Research has evaluated its effectiveness when combined with other substances like urea and humic acids to enhance crop yield and manage plant growth . The use of this compound in defoliation processes aims to improve harvest efficiency by promoting uniform leaf drop.

Table 2: Efficacy of this compound as a Defoliant

| Treatment Combination | Yield Improvement (%) |

|---|---|

| Mg(ClO3)2 + Urea | 15 |

| Mg(ClO3)2 + Humin | 20 |

| Mg(ClO3)2 + Fitovak + Carbamide | 25 |

Eigenschaften

IUPAC Name |

magnesium;dichlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO3.Mg/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNSKJSUQWKSAM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(ClO3)2, Cl2MgO6 | |

| Record name | MAGNESIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | magnesium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10192-29-7 (ammonium salt), 7791-10-8 (strontium salt), 7791-19-7 (hexahydrate), 7790-93-4 (Parent) | |

| Record name | Magnesium chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30890653 | |

| Record name | Chloric acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium chlorate appears as white deliquescent crystals or powder. Soluble in water and denser than water. Poses a dangerous fire risk when in contact with organic materials or heat. May be irritating to skin, eyes and mucous membranes. Used to make other chemicals. | |

| Record name | MAGNESIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10326-21-3 | |

| Record name | MAGNESIUM CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloric acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M536P01U3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.